ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex molecule featuring a 4H-1,2,4-triazole core substituted with a 3-methoxyphenylformamido methyl group and a 4-nitrophenyl moiety. The triazole ring is further functionalized with a sulfanylpropanamido chain linked to a tetrahydrobenzothiophene-3-carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O7S2/c1-4-44-30(40)26-23-10-5-6-11-24(23)46-29(26)33-27(38)18(2)45-31-35-34-25(36(31)20-12-14-21(15-13-20)37(41)42)17-32-28(39)19-8-7-9-22(16-19)43-3/h7-9,12-16,18H,4-6,10-11,17H2,1-3H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVBZOXWSZBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Benzothiophene Moiety: This step might involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the benzothiophene ring to the triazole core.
Functional Group Modifications: Introduction of the formamido and nitrophenyl groups can be done through nucleophilic substitution or amide bond formation reactions.
Final Esterification: The ethyl ester group is typically introduced in the final step through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The compound contains:
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Ethyl carboxylate group (tetrahydrobenzothiophene ring)
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Propanamido linker with a sulfanyl (-S-) bridge
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1,2,4-Triazole ring substituted with a 4-nitrophenyl group and a formamido-methyl moiety
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3-Methoxyphenyl formamido group
These groups suggest reactivity in hydrolysis, oxidation, reduction, and nucleophilic substitution reactions.
Hydrolysis Reactions
The ethyl ester group is prone to hydrolysis, forming a carboxylic acid under acidic or basic conditions . Similarly, the propanamido linker could hydrolyze to yield a carboxylic acid and amine .
Oxidation and Reduction Reactions
The sulfanyl bridge can undergo oxidation to sulfoxide or sulfone derivatives, while the nitro group on the triazole ring is reducible to an amine .
Nucleophilic Substitution
The triazole ring’s nitrogen atoms and sulfanyl group may participate in substitution reactions, as seen in structurally similar compounds .
Experimental Insights from Analogous Compounds
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Triazole Reactivity : In , sulfanyl-linked triazoles (e.g., BBL024478) undergo substitution at the sulfanyl group with morpholine or tetrahydronaphthyl amines. This suggests potential for similar reactivity in the target compound.
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Nitro Group Impact : The electron-withdrawing 4-nitrophenyl group (present in) increases the electrophilicity of the triazole ring, enhancing susceptibility to nucleophilic attack.
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Formamido Stability : The 3-methoxyphenyl formamido group (analogous to ) is stable under mild conditions but may hydrolyze under strongly acidic/basic environments.
Research Gaps and Recommendations
While the compound’s functional groups suggest predictable reactivity, experimental validation is critical due to:
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Steric hindrance from the tetrahydrobenzothiophene ring.
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Electronic effects of the 4-nitrophenyl group on triazole ring reactivity.
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Solubility challenges in non-polar solvents (evident from molecular weight >600 g/mol in ).
Further studies should prioritize kinetic analyses of hydrolysis/oxidation pathways and catalytic optimization for nitro reduction.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant antimicrobial activity. The triazole moiety is known for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the benzothiophene structure has been associated with cytotoxic effects against various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, triazole derivatives are often evaluated for their ability to inhibit urease and lipase activities, which are crucial in various biological processes.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a related triazole compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that compounds containing the benzothiophene scaffold showed promising results in reducing cell viability. The study highlighted the need for further in vivo testing to assess therapeutic efficacy and safety profiles.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by binding to their active sites. The triazole ring could interact with metal ions in enzymes, disrupting their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
- The 3-methoxyphenylformamido group in the target compound may improve solubility compared to the 3,4-dimethoxybenzamido group in ’s analogue due to reduced steric hindrance .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy :
- The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound’s triazole ring suggest a thione tautomer, similar to ’s compounds [7–9] .
- Strong νC=O (1663–1682 cm⁻¹) in precursor hydrazinecarbothioamides (e.g., ’s [4–6]) is absent in the target compound, confirming cyclization to the triazole core .
Pharmacological and Functional Insights
- Mitofusin Agonists (): Compounds with sulfanylpropanamido-triazole motifs (e.g., TAMRA) demonstrate mitochondrial DNA (mtDNA) restoration activity.
- The target compound’s nitro group may enhance oxidative stability but reduce radical scavenging efficacy compared to hydroxylated analogues .
Biological Activity
Ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following details:
- Molecular Formula : C22H26N6O5S
- Molecular Weight : 462.55 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido} has shown effectiveness against a range of bacterial strains and fungi. This is likely due to the presence of the triazole ring which is known for its bioactivity against pathogens .
- Anticancer Potential : Research has highlighted the potential of triazole derivatives in cancer therapy. The compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Studies have shown that similar compounds can target heat shock proteins (HSP90), which are crucial for cancer cell survival .
- Anti-inflammatory Effects : The benzothiophene moiety in the structure suggests possible anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Activities
The biological activities of ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido} can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in pathogenic processes or cancer metabolism.
- Receptor Modulation : The compound may act on various receptors involved in inflammation and immune responses.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells leading to cell death.
Q & A
Q. What are the established synthetic routes for this compound, and how do substituents influence reaction conditions?
The compound can be synthesized via multi-step reactions involving triazole ring formation, sulfanyl group introduction, and amide coupling. A common approach involves refluxing intermediates (e.g., substituted benzaldehyde or hydrazine derivatives) in ethanol with glacial acetic acid as a catalyst, followed by solvent removal and purification . Substituents like the 4-nitrophenyl group may require controlled reaction temperatures (e.g., 60–80°C) to avoid nitro group reduction, while the methoxyphenyl moiety necessitates inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR : and NMR are critical for confirming proton environments and carbonyl/aromatic carbons. The 1,2,4-triazole protons typically appear as singlets at δ 8.2–8.5 ppm, while the tetrahydrobenzothiophene moiety shows multiplet signals at δ 1.5–2.8 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and dihedral angles, such as the planar triazole ring (C–N–C angle: ~118°) and steric effects from the 4-nitrophenyl group .
Q. How do solubility and stability impact experimental design?
The compound’s low water solubility (logP ~3.5) necessitates polar aprotic solvents (e.g., DMF or DMSO) for biological assays. Stability studies indicate sensitivity to light due to the nitro group; storage at –20°C in amber vials is recommended. Hydrolysis of the ethyl ester group can occur under basic conditions (pH >9), requiring pH-controlled buffers .
Advanced Research Questions
Q. What reaction mechanisms govern its interactions in nucleophilic substitution or enzyme inhibition?
The sulfanyl (–S–) group acts as a nucleophile in displacement reactions, targeting electrophilic centers (e.g., α,β-unsaturated ketones). Computational studies (DFT) suggest that the 4-nitrophenyl group enhances electrophilicity at the triazole C3 position, facilitating covalent binding to cysteine residues in enzymes like kinases . Mechanistic studies using LC-MS can track adduct formation in real time .
Q. How can structure-activity relationships (SAR) guide optimization of its bioactivity?
- Triazole modifications : Replacing the 3-methoxyphenyl group with electron-withdrawing groups (e.g., CF) increases metabolic stability but may reduce solubility .
- Sulfanyl substituents : Larger alkyl chains (e.g., propanamido vs. acetamido) enhance membrane permeability but reduce target specificity. Docking simulations (AutoDock Vina) can predict binding affinity changes .
Q. How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies may arise from:
- Assay conditions : Serum proteins in cell-based vs. enzyme-free assays alter free compound concentrations .
- Purity : HPLC-grade purity (>95%) is critical; impurities like unreacted nitro precursors can inhibit off-target pathways . Validate results using orthogonal assays (e.g., SPR for binding affinity and Western blot for functional inhibition).
Q. What strategies improve selectivity for specific enzymes or receptors?
- Protease targeting : Introduce steric hindrance (e.g., bulkier substituents on the benzothiophene ring) to block access to non-target proteases .
- Covalent inhibitors : Optimize the sulfanyl group’s leaving capacity (e.g., via pK modulation) to enhance irreversible binding to catalytic residues .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
Q. Table 2. Stability Under Various Conditions
| Condition | Degradation (%) (24 h) | Major Degradation Product |
|---|---|---|
| pH 7.4 (PBS) | <5 | None detected |
| pH 9.0 | 40 | Carboxylic acid derivative |
| UV light (254 nm) | 60 | Nitroso byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
